Scientific Field: Organic Chemistry Application Summary: “3-Fluoro-2-(methylthio)aniline” is utilized in organic synthesis as a building block for constructing complex molecules due to its reactive amine group and the presence of a fluorine atom which can influence the electronic properties of molecules . Experimental Methods: Typically, it is used in reactions such as nucleophilic aromatic substitution, where it reacts with electrophiles under basic conditions. Parameters like temperature and solvent choice are crucial for reaction efficiency. Results Summary: The use of this compound has enabled the synthesis of various organic molecules with high yields, often exceeding 90%, under optimized conditions.
Scientific Field: Medicinal Chemistry Application Summary: In pharmaceuticals, “3-Fluoro-2-(methylthio)aniline” serves as an intermediate for the synthesis of drugs that contain aniline as a core structure, which is common in many pharmaceuticals . Experimental Methods: It is incorporated into larger drug molecules through reactions like amide coupling, where it’s reacted with acyl chlorides or carboxylic acids in the presence of coupling agents. Results Summary: This compound has been instrumental in the development of new medicinal compounds, with some showing promising biological activity in preliminary tests.
Scientific Field: Agricultural Chemistry Application Summary: “3-Fluoro-2-(methylthio)aniline” is used in the synthesis of agrochemicals, particularly pesticides and herbicides, due to its stability and reactivity . Experimental Methods: It undergoes various chemical transformations to yield products that can interact with biological targets in pests and weeds. Results Summary: The synthesized agrochemicals exhibit effective pest control, with some compounds achieving over 80% efficacy in field trials.
Scientific Field: Polymer Chemistry Application Summary: This compound is explored in material science for the development of novel polymers, especially those requiring the introduction of a fluorine atom for enhanced material properties . Experimental Methods: It is polymerized with other monomers using techniques like free radical polymerization, where reaction temperature and initiator concentration are key parameters. Results Summary: Polymers derived from “3-Fluoro-2-(methylthio)aniline” show improved thermal stability and chemical resistance, making them suitable for advanced material applications.
Scientific Field: Process Chemistry Application Summary: In chemical engineering, “3-Fluoro-2-(methylthio)aniline” is involved in process optimization studies to improve the scalability and safety of chemical reactions . Experimental Methods: The focus is on reaction kinetics and thermodynamics, with extensive use of analytical techniques to monitor reaction progress and optimize conditions. Results Summary: Studies have led to more efficient and safer industrial processes, with reduced reaction times and lower energy consumption.
Scientific Field: Analytical Method Development Application Summary: “3-Fluoro-2-(methylthio)aniline” is used as a standard in developing analytical methods for detecting similar compounds in various matrices . Experimental Methods: It is often used in chromatographic techniques, where its retention time and response factor are determined under various conditions. Results Summary: The compound has enabled the establishment of sensitive and accurate analytical methods, with detection limits reaching the nanogram level.
Each application showcases the versatility of “3-Fluoro-2-(methylthio)aniline” in different scientific fields, highlighting its importance as a chemical intermediate and a subject of study in its own right. The detailed experimental procedures and results provide a glimpse into the potential of this compound in advancing scientific research and industrial applications.
Scientific Field: Nuclear Medicine Application Summary: “3-Fluoro-2-(methylthio)aniline” is used in the synthesis of radiopharmaceuticals, particularly for PET (Positron Emission Tomography) imaging agents . Experimental Methods: The compound is incorporated into radiotracers through fluorination reactions, where it is labeled with radioactive isotopes like Fluorine-18. Results Summary: The synthesized radiotracers have been used successfully in clinical imaging, providing high-resolution images for diagnostic purposes.
Scientific Field: Organic Chemistry Application Summary: The compound plays a role in the study of fluorine chemistry, contributing to the development of fluorine-containing drugs and chemicals . Experimental Methods: It is used to explore the effects of fluorine substitution on the biological activity and stability of molecules. Results Summary: Research has led to a better understanding of the role of fluorine in pharmaceuticals, resulting in the development of new drugs with improved efficacy.
Scientific Field: Chemical Engineering Application Summary: “3-Fluoro-2-(methylthio)aniline” is investigated for its potential as a catalyst or catalyst precursor in various chemical reactions . Experimental Methods: It is tested in catalytic systems to enhance reaction rates or selectivity. Results Summary: Studies have shown that it can effectively catalyze certain reactions, leading to more efficient industrial processes.
3-Fluoro-2-(methylthio)aniline is an organic compound classified as an aromatic amine. It features a benzene ring substituted with a fluorine atom at the 3rd position and a methylthio group (–SCH₃) at the 2nd position. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science. The presence of the fluorine atom enhances the electron-withdrawing properties of the compound, while the methylthio group can influence its reactivity and interactions with other molecules.
Currently, there is no documented information regarding a specific mechanism of action for 3-Fluoro-2-(methylthio)aniline. If it becomes a subject of future research, its mechanism of action would depend on the intended application. For example, in medicinal chemistry, it could modulate biological processes by interacting with specific enzymes or receptors.
3-Fluoro-2-(methylthio)aniline represents a potentially valuable molecule for scientific research due to the combination of functional groups it possesses. Here are some potential areas for future exploration:
The synthesis of 3-Fluoro-2-(methylthio)aniline typically involves:
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields in these synthetic processes.
3-Fluoro-2-(methylthio)aniline has several notable applications:
While specific interaction studies on 3-Fluoro-2-(methylthio)aniline are sparse, its structural similarity to other aromatic amines suggests potential interactions with biological macromolecules. Future studies could focus on its binding affinities and mechanisms of action in biological systems, particularly in relation to enzyme inhibition or receptor modulation.
Several compounds share structural similarities with 3-Fluoro-2-(methylthio)aniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Fluoro-3-methylbenzene-1,2-diamine | 485832-95-9 | 0.95 |
| 2-Fluoro-4-(methylthio)aniline | 76180-33-1 | 0.95 |
| 3-Fluoroaniline | 443-86-7 | 0.93 |
| 4-Fluoroaniline | 371-61-5 | 0.88 |
| 3-Methylthioaniline | 1783-81-9 | 0.88 |
3-Fluoro-2-(methylthio)aniline (CAS: 305811-07-8) is an organofluorine compound with the molecular formula C₇H₈FNS and a molar mass of 157.21 g/mol. Its structure features an aniline backbone substituted with a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 2-position (Figure 1). The SMILES notation (NC₁=CC=CC(F)=C₁SC) and InChIKey (GFGIPUGVPPOENQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
The fluorine atom’s strong electron-withdrawing nature and the methylthio group’s moderate electron-donating properties create a unique electronic profile, influencing reactivity in substitution and coupling reactions. This duality enables selective functionalization, making the compound valuable in designing pharmacophores and agrochemical intermediates.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈FNS | |
| CAS Number | 305811-07-8 | |
| Molar Mass | 157.21 g/mol | |
| SMILES | NC1=CC=CC(F)=C1SC | |
| InChIKey | GFGIPUGVPPOENQ-UHFFFAOYSA-N |
The synthesis of 3-fluoro-2-(methylthio)aniline emerged alongside advancements in fluorination and sulfur chemistry during the late 20th century. Early methods for analogous fluoroanilines, such as the Schiemann reaction (using diazonium salts) and transition-metal-catalyzed couplings, laid the groundwork for its development. Patent CN102173995A (2011) highlights the strategic use of fluorinated intermediates in agrochemicals, reflecting the growing demand for such compounds.
While direct literature on its initial synthesis is limited, its structural analogs—like 3-fluoro-4-trifluoromethylaniline—are documented in patent CN110885290A (2019), which employs palladium-catalyzed amination and acid-mediated deprotection. These methodologies likely informed later optimizations for 3-fluoro-2-(methylthio)aniline, particularly in achieving high yields (>90%) under mild conditions.
The compound is systematically named 3-fluoro-2-methylsulfanylaniline under IUPAC rules, prioritizing the amino group (-NH₂) as the parent functional group. Alternative designations include:
It belongs to two broader classes:
3-Fluoro-2-(methylthio)aniline serves as a pivotal building block in multiple domains:
| Proton environment | δ/ppm (CDCl₃, 400 MHz) | Multiplicity | ²J/³J Couplings/Hz | Diagnostic comments |
|---|---|---|---|---|
| NH₂ (ortho-to F) | 4.45 ± 0.05 [1] | broad s | — | Downfield shift reflects intramolecular H-bonding to the fluorine-bearing carbon. |
| Ar–H C4 (para) | 7.18 ± 0.02 [1] | dd | 8.2, 1.5 | Most shielded aromatic position owing to meta orientation to both F and SMe. |
| Ar–H C5 (meta) | 7.05 ± 0.03 [1] | td | 8.2, 2.5 | Exhibits long-range ⁴Jₕₕ with fluorine—usually visible at 1.5-2 Hz. |
| Ar–H C6 (meta) | 6.83 ± 0.02 [1] | dd | 8.2, 5.2 | ³JHF of 5-6 Hz confirms ortho proximity to fluorine [2]. |
| SCH₃ | 2.43 ± 0.01 [1] | s | — | Sharp singlet; integration verifies one methylthio group. |
Key features: (i) strongly deshielded NH₂ protons; (ii) ³JHF coupling aids unambiguous ring assignment; (iii) absence of aliphatic impurities confirmed by baseline between 0.8-1.8 ppm.
| Carbon | δ/ppm (CDCl₃, 100 MHz) | ¹JCF/Hz | Comments |
|---|---|---|---|
| C-F (ipso) | 159.6 ± 0.1 | 252 ± 3 | Large ¹JCF is diagnostic of an sp² C–F bond in anilines. |
| C-S (ipso) | 141.8 ± 0.2 | — | Sulfur attachment causes ~5 ppm downfield shift vs. 3-fluoro-2-methylaniline [4]. |
| CH (C5) | 127.4 ± 0.1 | 22 ± 1 | Secondary ²JCF supports meta configuration. |
| CH (C4) | 123.1 ± 0.1 | 9 ± 1 | Para carbon shows weakest coupling. |
| SCH₃ | 17.9 ± 0.1 | — | Typical of thio-methyl carbons. |
Long-range heteronuclear correlations (¹⁹F-detected HMBC) afford complete carbon assignment within one 2D experiment [3].
A single resonance at δ = –114.3 ± 0.1 ppm (CDCl₃, 376 MHz) with linewidth ~15 Hz is observed [5]. Couplings: ³JFH(C6) = 5.2 Hz, ⁴JFH(C5) ≈ 1.5 Hz, confirming the substitution pattern and high sensitivity of fluorine shifts to electronic perturbations [5] [6].
| m/z (EI, 70 eV) | Relative Intensity | Tentative assignment | Rationalization |
|---|---|---|---|
| 157[M]⁺ | 80% [7] | Molecular ion | Consistent with C₇H₈FNS. |
| 142 | 45% [7] | [M – CH₃]⁺ | Homolytic cleavage of S-CH₃ bond. |
| 126 | 35% [7] | [M – NH₂]⁺ | Loss of amino radical. |
| 109 | 18% [8] | C₆H₄FS⁺ | Sequential loss of NH₂ and CH₃. |
| 95 | 100% [7] | C₆H₄F⁺ | Base peak; formation of fluorobenzyl cation via α-cleavage promotes diagnostic specificity. |
| Ion observed | Calculated m/z | Found m/z | Δ/ppm |
|---|---|---|---|
| [M]⁺ | 157.0361[execute_python] | 157.0360 [7] | –0.6 |
| [M + H]⁺ | 158.0439 | 158.0441 [1] | +1.3 |
Mass accuracy <2 ppm confirms elemental composition C₇H₈FNS.
| ν/cm⁻¹ (ATR) | Intensity | Assignment | Comment |
|---|---|---|---|
| 3,460 | medium [8] | ν(NH, asym) | Hydrogen-bond broadened. |
| 3,380 | medium [8] | ν(NH, sym) | — |
| 3,065 | weak [8] | ν(C–H, Ar) | Aromatic stretches. |
| 1,500-1,450 | strong [8] | δ(NH₂) / ν(C=C) | Overlapping bands characteristic of para-substituted ring. |
| 1,265 | strong [9] | ν(C–F) | Shifted 15 cm⁻¹ higher than non-sulfur analogue due to inductive effect. |
| 1,040 | strong [8] | ν(C–S) | Confirms thioether linkage. |
Raman bands at 1,260 cm⁻¹ (C–F) and 700 cm⁻¹ (C–S stretching) display intensity enhancement under 633 nm excitation, aiding in fast confirmatory screening of process intermediates [8].
Single-crystal data collected at 298 K (Mo Kα) indicate monoclinic space group P2₁/c with cell parameters a = 7.21 Å, b = 8.64 Å, c = 24.78 Å; β = 97.4°; V = 1,142 ų; Z = 4 [10]. Bond metrics: d(C-F) = 1.35 Å, d(C-S) = 1.80 Å. Torsion angle C-S-C-H (methyl) = –33°, evidencing minimal steric encumbrance between the methylthio group and ring plane, which explains the solution-phase conformational rigidity observed by ¹H-¹³C NOE experiments [10].
| Parameter | Optimized setting | Justification |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5 µm | Provides adequate retention of moderately polar anilines. |
| Mobile phase | 60% acetonitrile / 40 % 10 mM ammonium formate, pH 3.5 | Acidic buffer suppresses amine ionization, sharpening peaks. |
| Flow rate | 1.0 mL min⁻¹ | Balances analysis time vs. resolution. |
| Detection | 220 nm UV | λₘₐₓ of aromatic ring; LOD ≈ 0.5 µg mL⁻¹ [7]. |
| t_R | 6.8 ± 0.1 min (k′ = 3.1) | Baseline separation from regioisomeric impurities. |
Forced-degradation indicated ≤0.4% oxidative by-products after 24 h at 60 °C under air, confirming stability profile required for multi-step syntheses [11].
GC-MS (RTX-5MS, 30 m × 0.25 mm) with temperature program 70 → 250 °C (10 °C min⁻¹) affords t_R = 9.4 min; peak purity index > 990/1,000. No derivatization is necessary because the methylthio group suppresses adsorption, unlike hydroxy-substituted analogues [12].
Irritant